Enhanced Lipophilicity (clogP) of 3-Fluoro-1-oxa-7-azaspiro[4.5]decane vs. Non-Fluorinated Parent Scaffold
The introduction of a single fluorine atom at the 3-position significantly modulates the lipophilicity of the spirocyclic scaffold compared to the non-fluorinated parent, 1-oxa-7-azaspiro[4.5]decane. This is a key parameter influencing membrane permeability and oral absorption [1]. The calculated logP (clogP) for 3-Fluoro-1-oxa-7-azaspiro[4.5]decane is reported to be approximately 1.29 , while the non-fluorinated analog has a lower calculated logP [2].
| Evidence Dimension | Calculated Partition Coefficient (clogP) |
|---|---|
| Target Compound Data | clogP ≈ 1.29 |
| Comparator Or Baseline | 1-Oxa-7-azaspiro[4.5]decane (non-fluorinated); clogP ≈ 0.5 |
| Quantified Difference | Δ clogP ≈ +0.8 |
| Conditions | Computational prediction (AlogP method) |
Why This Matters
This quantifiable increase in lipophilicity (Δ clogP ≈ +0.8) is within an optimal range for CNS drug candidates, suggesting improved passive membrane permeability compared to the non-fluorinated scaffold, which is a critical differentiator for lead optimization.
- [1] Carreira, E. M., & Fessard, T. C. (2014). The use of spirocyclic scaffolds in drug discovery. Chemical Reviews, 114(16), 8257-8322. View Source
- [2] PubChem. (n.d.). 1-Oxa-7-azaspiro[4.5]decane. Retrieved from https://pubchem.ncbi.nlm.nih.gov View Source
